3-(1-Amino-2-hydroxyethyl)benzamide

Physicochemical Profiling Regioisomer Comparison Benzamide Building Blocks

3-(1-Amino-2-hydroxyethyl)benzamide (CAS 1391093-03-0) is a chiral benzamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol. It features a primary benzamide moiety at the 1-position of the phenyl ring and a 1-amino-2-hydroxyethyl substituent at the 3- (meta-) position, generating a stereogenic center at the benzylic carbon.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B12963748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2-hydroxyethyl)benzamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C(CO)N
InChIInChI=1S/C9H12N2O2/c10-8(5-12)6-2-1-3-7(4-6)9(11)13/h1-4,8,12H,5,10H2,(H2,11,13)
InChIKeyFBKZFTUPNDXYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Amino-2-hydroxyethyl)benzamide: Structural Identity, Physicochemical Baseline, and Procurement Profile


3-(1-Amino-2-hydroxyethyl)benzamide (CAS 1391093-03-0) is a chiral benzamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . It features a primary benzamide moiety at the 1-position of the phenyl ring and a 1-amino-2-hydroxyethyl substituent at the 3- (meta-) position, generating a stereogenic center at the benzylic carbon . Predicted physicochemical properties include a boiling point of 418.9±35.0 °C, a density of 1.261±0.06 g/cm³, and a pKa of 12.41±0.10 . The compound is commercially supplied at 98% HPLC purity in quantities ranging from 10 g to 25 kg . Unlike the more extensively studied 2-aminobenzamide class of HDAC inhibitors, this compound lacks the ortho-amino group required for zinc chelation, placing it in a structurally distinct subclass of benzamide building blocks with potential utility in medicinal chemistry and chiral ligand design [1].

Why 3-(1-Amino-2-hydroxyethyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


Substitution of the 3-(1-amino-2-hydroxyethyl)benzamide scaffold with a generic benzamide or a simple regioisomer is not functionally equivalent. The meta-substituted 1-amino-2-hydroxyethyl side chain creates a stereogenic center absent in non-chiral benzamide building blocks, directly impacting downstream enantioselective synthesis outcomes . Furthermore, the position of the amino-hydroxyethyl group relative to the benzamide carbonyl governs both the electronic character of the aromatic ring and the intramolecular hydrogen-bonding capacity, parameters that are fundamentally altered in the ortho- and para-substituted isomers . Critically, this compound is not interchangeable with the common 2-aminobenzamide pharmacophore that dominates the HDAC inhibitor literature: the absence of an ortho-amino group precludes direct zinc chelation in HDAC active sites, meaning that SAR established for ortho-aminobenzamides cannot be extrapolated to this meta-substituted scaffold [1].

Quantitative Differentiation Evidence for 3-(1-Amino-2-hydroxyethyl)benzamide Versus Closest Analogs


Meta-Substitution Alters Predicted Physicochemical Profile Relative to Ortho and Para Isomers

The meta-substitution pattern of 3-(1-amino-2-hydroxyethyl)benzamide yields a distinct predicted property profile compared to its ortho- and para-substituted regioisomers. The predicted boiling point (418.9±35.0 °C), density (1.261±0.06 g/cm³), and pKa (12.41±0.10) differentiate it from 4-(1-amino-2-hydroxyethyl)benzamide (para isomer) and 2-(1-amino-2-hydroxyethyl)benzamide (ortho isomer), for which independent predicted values have been reported . The pKa value reflects the ionization behavior of the benzamide NH, which is influenced by the electron-donating or withdrawing character of the meta substituent, altering solubility and formulation behavior relative to the para analog . These differences are directly relevant for chromatographic method development, salt selection, and solubility optimization in procurement workflows.

Physicochemical Profiling Regioisomer Comparison Benzamide Building Blocks

Chiral Center at Benzylic Carbon Enables Enantioselective Derivatization Not Possible with Achiral Analogs

3-(1-Amino-2-hydroxyethyl)benzamide possesses a stereogenic center at the benzylic carbon bearing the amino group, a feature absent in the structurally related but achiral compound 3-amino-N-(2-hydroxyethyl)benzamide (CAS 103956-05-4) . The SMILES string NC(=O)c1cccc(C(N)CO)c1 confirms the chiral carbon at the 1-position of the ethyl side chain . This stereocenter permits resolution into (R)- and (S)-enantiomers, enabling enantioselective synthesis of downstream chiral amides, ureas, and heterocycles. By contrast, 3-amino-N-(2-hydroxyethyl)benzamide, which places the amino group directly on the aromatic ring and the hydroxyethyl group on the amide nitrogen, lacks a chiral center and cannot support stereochemical diversification . The chiral benzamide scaffold has been exploited in the synthesis of enantiomerically enriched constrained analogs for histamine H3 receptor antagonism and sigma receptor ligand programs, where stereochemistry directly governs target affinity [1].

Chiral Building Block Enantioselective Synthesis Asymmetric Catalysis

Meta-Positioned Amino Alcohol Side Chain Precludes Ortho-Aminobenzamide HDAC Zinc Chelation, Defining a Distinct Target Class Profile

The established pharmacophore for benzamide-based HDAC inhibitors requires an ortho-amino group on the benzamide ring to chelate the catalytic zinc ion in the HDAC active site [1]. Representative ortho-aminobenzamide HDAC inhibitors such as MS-275 (entinostat) and chidamide achieve IC50 values in the low nanomolar to sub-micromolar range against HDAC1–3 through this ortho-amino-zinc interaction [2]. 3-(1-Amino-2-hydroxyethyl)benzamide, bearing its amino group on the benzylic carbon of the side chain rather than directly on the aromatic ring, lacks the structural prerequisite for this zinc-chelating mechanism . Consequently, this compound is mechanistically excluded from the ortho-aminobenzamide HDAC inhibitor class and should be evaluated against alternative target classes such as sigma receptors, GPCRs, or enzymes with distinct binding-site architectures where the meta-amino alcohol motif may confer selectivity advantages [3]. This structural distinction is critical for screening library design and target-based procurement.

HDAC Inhibition Zinc-Binding Group Benzamide Pharmacophore Structure-Activity Relationship

Commercial Availability at 98% HPLC Purity with Defined Packaging Scale Differentiates from Research-Grade-Only Analogs

3-(1-Amino-2-hydroxyethyl)benzamide is commercially supplied at a documented purity of 98% as determined by HPLC, with packaging options spanning 10 g, 100 g, 500 g, 1 kg, and 25 kg . This multi-scale availability distinguishes it from several closely related analogs such as 3-[(1R)-1-amino-2-hydroxyethyl]-N-ethylbenzamide (CAS 2227774-74-3) and 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide (CAS 68807-83-0), which are typically offered only in smaller research-grade quantities (milligrams to grams) . The defined HPLC purity specification (98%) provides a quantitative benchmark for batch-to-batch consistency assessment, enabling direct comparison with alternative benzamide building blocks that may be supplied at lower or unspecified purity grades . For procurement workflows requiring multi-gram to kilogram quantities with verified purity, this availability profile reduces the need for in-house re-purification or custom synthesis.

Procurement Specification HPLC Purity Commercial Availability Bulk Supply

Application Scenarios for 3-(1-Amino-2-hydroxyethyl)benzamide Based on Verified Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Constrained Benzamide Derivatives

The stereogenic center at the benzylic carbon of the 1-amino-2-hydroxyethyl side chain makes this compound a valuable chiral building block for the synthesis of enantiomerically enriched benzamide derivatives. Research programs targeting histamine H3 receptor antagonists and sigma receptor ligands have demonstrated that stereochemistry at this position directly modulates target binding affinity [1]. Unlike achiral analogs such as 3-amino-N-(2-hydroxyethyl)benzamide, this compound can be resolved into its (R)- and (S)-enantiomers for use in asymmetric synthesis of constrained analogs, where stereochemical configuration is a critical determinant of pharmacological activity .

Non-HDAC Benzamide Scaffold for Alternative Target Screening Libraries

Because 3-(1-amino-2-hydroxyethyl)benzamide lacks the ortho-amino group required for zinc chelation in HDAC active sites, it is structurally precluded from the canonical ortho-aminobenzamide HDAC inhibitor class [2]. This exclusion is a procurement-relevant feature: the compound is suitable for screening libraries designed to identify benzamide-based ligands for non-HDAC targets, including sigma receptors, GPCRs, and ion channels, where the meta-amino alcohol motif may confer selectivity advantages distinct from ortho-substituted analogs [3]. Incorporating this scaffold into diversity-oriented screening collections expands chemical space coverage beyond the extensively explored ortho-aminobenzamide series.

Scalable Intermediate for Multi-Kilogram Synthesis Programs Requiring Defined Purity

With commercial availability at 98% HPLC purity and packaging up to 25 kg, this compound is positioned for use as a scalable synthetic intermediate in medicinal chemistry and process chemistry programs . The defined purity specification enables direct use in multi-step synthetic sequences without additional in-house purification, reducing development timelines compared to analogs that are available only at research-grade purity (typically ≥95%) and in milligram-to-gram quantities . The predicted physicochemical properties (boiling point ~418.9 °C, density ~1.261 g/cm³) provide initial guidance for reaction solvent selection and purification strategy design .

Meta-Substituted Benzamide Probe for Structure-Activity Relationship Expansion

The meta-substitution pattern of the 1-amino-2-hydroxyethyl group differentiates this compound from the more common para- and ortho-substituted benzamide building blocks. In SAR campaigns where systematic exploration of substituent position is required, this compound fills a gap in the chemical space of amino alcohol-substituted benzamides . Its predicted pKa (12.41) and hydrogen-bond donor/acceptor profile (3 HBD, 4 HBA) are distinct from regioisomeric analogs, offering differentiated solubility and permeability characteristics that may translate into improved pharmacokinetic properties in lead optimization .

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